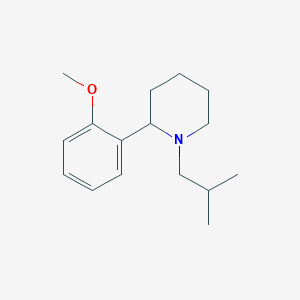

1-Isobutyl-2-(2-methoxyphenyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-(2-methylpropyl)piperidine |

InChI |

InChI=1S/C16H25NO/c1-13(2)12-17-11-7-6-9-15(17)14-8-4-5-10-16(14)18-3/h4-5,8,10,13,15H,6-7,9,11-12H2,1-3H3 |

InChI Key |

FTMUKZFSVZCCFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1CCCCC1C2=CC=CC=C2OC |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Isobutyl 2 2 Methoxyphenyl Piperidine and Analogous Systems

Regio- and Stereoselective Piperidine (B6355638) Ring Construction

Achieving control over regioselectivity and stereoselectivity is a primary challenge in the synthesis of complex piperidines. rsc.org Modern synthetic chemistry offers several powerful approaches, broadly categorized into catalytic hydrogenation/reduction and intramolecular cyclization, to address this challenge.

Catalytic Hydrogenation and Reduction Strategies

The hydrogenation of pyridine (B92270) precursors or the reduction of piperidinone intermediates are among the most direct methods for synthesizing the piperidine core. liverpool.ac.uknih.gov These strategies are valued for their efficiency and atom economy.

The asymmetric reduction of pyridines and their activated forms, pyridinium salts, represents a highly effective route to chiral piperidines. dicp.ac.cnliverpool.ac.ukresearchgate.net Homogeneous catalysis using chiral metal complexes, particularly with iridium and rhodium, has been instrumental in achieving high enantioselectivities. liverpool.ac.uk

One notable advancement is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. This method utilizes a chiral primary amine, which, in the presence of a hydrogen source like formic acid, induces chirality on the piperidine ring while replacing the original pyridinium nitrogen moiety. dicp.ac.cnresearchgate.net This approach avoids the need for high-pressure hydrogen gas and is tolerant of various functional groups. dicp.ac.cnresearchgate.net The activation of the pyridine ring by quaternization increases its susceptibility to reduction and coordination to the metal center. dicp.ac.cnliverpool.ac.uk

| Substrate (Pyridinium Salt) | Chiral Amine / Ligand | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (e.r.) | Yield (%) |

| N-Benzyl-2-phenylpyridinium | (R)-1-Phenylethylamine | [CpRhCl2]2 | >20:1 | 99% e.e. | 81 |

| N-Benzyl-2-(4-fluorophenyl)pyridinium | (R)-1-Phenylethylamine | [CpRhCl2]2 | >20:1 | 98% e.e. | 85 |

| N-Benzyl-2-(thiophen-2-yl)pyridinium | (S)-1-Phenylethylamine | [CpRhCl2]2 | >20:1 | 99% e.e. | 70 |

| N-Propyl-2-phenylpyridinium | (R)-1-(Naphthalen-1-yl)ethan-1-amine | [CpRhCl2]2 | >20:1 | 98% e.e. | 72 |

Data sourced from studies on rhodium-catalyzed asymmetric reductive transamination. researchgate.net

Piperidin-2-ones (δ-valerolactams) and piperidin-4-ones are versatile intermediates that can be stereoselectively reduced to furnish substituted piperidines. dtic.milresearchgate.net The reduction of the endocyclic carbonyl group or the hydrogenation of unsaturated piperidinone precursors allows for the installation of stereocenters with high control.

For instance, the diastereoselective hydrogenation of oxazolidinone-substituted pyridines can be interrupted by nucleophilic substitution with water, leading to the formation of enantioenriched δ-lactams. nih.gov Subsequent reduction of the lactam functionality, often with powerful reducing agents like lithium aluminum hydride (LiAlH4), yields the corresponding piperidine. dtic.mil Similarly, the stereoselective hydrogenation of tetrasubstituted enamides within a piperidinone ring, catalyzed by rhodium(I) complexes with P-chiral ligands, can produce cis-configured products. nih.gov

| Piperidinone Precursor | Catalyst / Reducing Agent | Key Condition | Stereochemical Outcome | Yield (%) |

| N-Boc-4-methyl-1,2,3,6-tetrahydropyridin-2-one | H2, Rh(I)-P-chiral bisphosphorus ligand | Hydrogenation | cis-2,4-disubstituted piperidinone | >95 |

| Oxazolidinone-substituted pyridine | H2, Pd/C | Interrupted by H2O | Enantioenriched δ-lactam | up to 94 |

| 3,4-Disubstituted 2-piperidone | LiAlH4 | Reduction | 3,4-disubstituted piperidine | High |

| 4-Piperidone | NaBH4 | Reduction | 4-hydroxypiperidine | High |

This table presents generalized findings from various stereoselective reduction methodologies. nih.govdtic.milnih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of the piperidine ring from a suitably functionalized acyclic precursor. mdpi.comnih.gov These methods are powerful for creating complex substitution patterns and controlling stereochemistry.

Transition metal catalysis enables a diverse range of intramolecular cyclization reactions to form piperidines under mild conditions. mdpi.com Gold-catalyzed cyclization of N-homopropargyl amides, for example, can initiate a sequence involving chemoselective reduction and a spontaneous Ferrier rearrangement to yield highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

Another powerful strategy is the intramolecular C-H amination. Copper-catalyzed cyclization of N-fluoride amides can produce piperidines, with the reaction mechanism involving the activation of N-F bonds and subsequent C-H functionalization. acs.org Furthermore, iridium-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction (hydrogen borrowing) can stereoselectively form piperidines from amino-alcohols. nih.gov

| Acyclic Precursor | Catalyst | Reaction Type | Product Type | Diastereoselectivity | Yield (%) |

| N-homopropargyl amide | [Au(I) complex] / NaBH4 | Cyclization/Reduction/Rearrangement | Piperidin-4-ol | >20:1 d.r. | up to 86 |

| N-fluoropentyl-N-fluoroamide | [Tp(iPr2)Cu(NCMe)] | Intramolecular C-H Amination | N-fluoropiperidine | - | High |

| 1,7-ene-diene | Ni(cod)2 / NHC ligand | Reductive Cyclization | 3-methylenepiperidine | - | up to 89 |

| Amino-diol | [Ir(III) complex] | Hydrogen Borrowing Annulation | 2,6-disubstituted piperidine | High | up to 85 |

Data compiled from studies on various metal-catalyzed intramolecular cyclization methodologies. nih.govnih.govacs.org

Electrophilic cyclization involves the attack of a nitrogen nucleophile onto an electrophilically activated π-system (e.g., an alkene) within the same molecule. mdpi.com This approach is effective for constructing the piperidine ring via 6-endo-trig cyclization pathways. The reaction can be initiated by various electrophiles, including protons (acid-mediated), halonium ions, or metal ions that activate the π-bond.

For instance, the acid-mediated cyclization of δ,ε-unsaturated amines or enamines can generate an iminium ion intermediate, which upon subsequent reduction, leads to the formation of the piperidine ring. mdpi.com Another modern approach is electroreductive cyclization, where an imine is reduced to a radical anion that acts as a nucleophile, attacking an internal electrophilic center, such as a terminal dihaloalkane, to close the ring. nih.govbeilstein-journals.org

| Acyclic Precursor | Reagent / Condition | Cyclization Type | Key Intermediate | Product Type |

| δ,ε-Unsaturated amine | H+ (Acid) | Hydroamination/Cyclization | Iminium ion | Substituted Piperidine |

| N-homoallylic amine | (Diacetoxyiodo)benzene / Halogen Source | Haloamidation | Halonium ion | 4-Halopiperidine |

| Imine with terminal dihaloalkane | Electrochemical Reduction | Electroreductive Cyclization | Radical anion | N,2-disubstituted piperidine |

| 1,6-enyne | Triethylborane (Radical Initiator) | Radical Cascade/Cyclization | Carbon-centered radical | Alkylidene piperidine |

This table summarizes various electrophilic and related cyclization strategies for piperidine synthesis. mdpi.comnih.gov

Radical Cyclization Methodologies

Radical cyclization reactions offer a powerful tool for the formation of C-C and C-N bonds in the synthesis of heterocyclic systems, including piperidines. These methods often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity.

One prominent approach involves the intramolecular cyclization of radicals generated from unsaturated precursors. For instance, the cyclization of 1,6-enynes can be initiated through borane addition or oxidation to yield substituted piperidines. nih.gov Another strategy utilizes the cyclization of o-bromophenyl-substituted precursors. A study on related heterocyclic systems demonstrated the synthesis of polycyclic structures through the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using tris(trimethylsilyl)silane (TTMSS) as a mediator and azobisisobutyronitrile (AIBN) as an initiator. beilstein-journals.org This type of reaction, involving an intramolecular arylation, highlights a pathway to introduce an aryl group during the ring-forming step, which is a key feature in the target molecule. beilstein-journals.org

The general mechanism for such radical cyclizations involves three key steps:

Initiation: Generation of a radical species.

Propagation: The radical adds to an unsaturated bond (e.g., an alkene or alkyne) within the same molecule, forming a new C-C bond and creating a cyclic radical. This is typically a 6-endo or 5-exo cyclization for piperidine formation.

Termination: The cyclic radical is quenched, often by abstracting a hydrogen atom from a donor molecule, to yield the final product.

The selectivity of these reactions can be controlled by the choice of starting materials and reaction conditions. For example, the use of different halogens (e.g., iodine vs. bromine) on an aromatic ring can direct the site of cyclization. beilstein-journals.org

| Reaction Type | Radical Precursor | Reagents | Key Features | Ref. |

| Intramolecular Arylation | o-bromophenyl-substituted salts | (TMS)3SiH/AIBN | Forms a new ring via C-C bond formation with an aryl group. | beilstein-journals.org |

| Reductive Hydroamination/Cyclization | Alkynes with an enamine moiety | Acid-mediation, followed by reduction | Proceeds via an iminium ion intermediate to form the piperidine ring. | nih.gov |

Asymmetric Intramolecular Ring Closure Reactions

Achieving enantioselectivity is a primary goal in modern synthetic chemistry, particularly for biologically active molecules. Asymmetric intramolecular ring closure reactions provide a direct route to chiral piperidine derivatives. These reactions often employ chiral auxiliaries, catalysts, or substrates to control the stereochemical outcome. nih.gov

A notable example is the intramolecular aza-Michael reaction . This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. A double asymmetric intramolecular aza-Michael reaction has been successfully used to construct the quinolizidine skeleton, which contains a piperidine ring, with excellent yield and diastereocontrol. rsc.org

The intramolecular Mannich reaction is another powerful methodology for the asymmetric synthesis of polysubstituted piperidines. acs.orgresearchgate.net In this approach, a δ-amino β-keto ester can react with an aldehyde or ketone to generate an iminium ion, which then undergoes an intramolecular cyclization. The stereochemistry can be controlled by using a chiral sulfinimine auxiliary, which directs the formation of specific stereoisomers. acs.orgresearchgate.net

Key strategies for asymmetric intramolecular cyclization include:

Metal-catalyzed cyclization: Utilizing chiral ligands on a metal center to induce asymmetry.

Organocatalysis: Employing small chiral organic molecules to catalyze the ring-closing reaction.

Substrate control: Incorporating a chiral element into the starting material that directs the stereochemical course of the cyclization.

| Methodology | Key Intermediate | Stereocontrol Element | Resulting Structure | Ref. |

| Intramolecular Mannich Reaction | δ-amino β-keto esters | Chiral N-sulfinyl auxiliary | Polysubstituted piperidines | acs.orgresearchgate.net |

| Double Intramolecular aza-Michael Reaction | Sulfinyl amines with a bis-enone moiety | Chiral sulfinyl group | Quinolizidine alkaloids | rsc.org |

| Nitro-Mannich/Reduction Cyclization | Functionalized acetals and imines | Diastereoselective Mannich reaction | Substituted piperidines | nih.gov |

Intermolecular Annulation and Multicomponent Reactions

Intermolecular strategies construct the piperidine ring by bringing together two or more separate components. These methods are often highly convergent and allow for significant structural diversity in the final products.

Reductive Amination Protocols in Piperidine Synthesis

Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine rings. researchgate.net The reaction typically involves the condensation of a dicarbonyl compound (or a precursor) with an amine, followed by the reduction of the resulting imine or enamine intermediates in situ.

A powerful variant is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. This method allows for the one-pot synthesis of the piperidine core by treating a dialdehyde or ketoaldehyde with an amine source (like ammonia or a primary amine) and a reducing agent. chim.it This approach has been used to synthesize a variety of polyhydroxypiperidines from sugar-derived dialdehydes. chim.it

Another application involves an oxidative ring opening of a cyclopentene derivative to a diformyl intermediate, followed by a ring-closing double reductive amination with a primary amine to form a piperidine scaffold. nih.gov This ring expansion strategy provides a route to functionalized piperidines with controlled stereochemistry. nih.gov

Common reducing agents for these protocols include:

Sodium cyanoborohydride (NaBH3CN) chim.itresearchgate.net

Sodium triacetoxyborohydride (NaBH(OAc)3)

Catalytic hydrogenation (e.g., H2/Pd, Pt)

[5+1] Annulation Strategies

[5+1] annulation strategies construct the six-membered piperidine ring by combining a five-atom component with a one-atom component (typically the nitrogen atom).

A sophisticated example is the hydrogen borrowing [5+1] annulation method . This approach utilizes an iridium(III) catalyst to perform a sequence of reactions: oxidation of a diol, intermolecular amination to form a hydroxyamine intermediate, and a subsequent intramolecular amination followed by imine reduction. nih.gov This cascade reaction forms two new C-N bonds and allows for the stereoselective synthesis of substituted piperidines. nih.gov

Another strategy involves the chemoselective and stereocontrolled annulation of 1,3-azadienes with a cyclic anhydride, such as 3-methylglutaric anhydride. rsc.org This approach builds a highly functionalized 2-oxopiperidine scaffold bearing multiple contiguous stereocenters, which can then be further modified. rsc.org Such methods are valuable for creating complex and sp3-rich piperidine structures from simple starting materials. rsc.org

Mannich Reaction for Substituted Piperidines

The Mannich reaction is a three-component reaction involving an aldehyde, an amine (primary or secondary), and a compound with an active hydrogen (often a ketone or ester). It is a classic method for forming β-amino carbonyl compounds, which are versatile precursors to piperidines. researchgate.netajchem-a.com

For piperidine synthesis, a double Mannich reaction can be employed. For example, the condensation of an amine, an aldehyde, and two equivalents of a ketone can lead to the formation of a 4-piperidone. The nitro-Mannich (aza-Henry) reaction is a related process where a nitroalkane reacts with an imine to form a β-nitroamine. researchgate.net These intermediates are highly useful for the synthesis of piperidine-based drugs and other biologically active compounds. researchgate.net

The reaction can be performed as a one-pot synthesis, offering operational simplicity. For example, 4-(aminoalkyl)-6-allyl-sesamols have been synthesized from sesamol, benzaldehydes, and piperidine in a single pot. ajchem-a.com

Selective Incorporation of the 2-Methoxyphenyl Moiety

The final key structural element of 1-Isobutyl-2-(2-methoxyphenyl)piperidine is the 2-methoxyphenyl group at the C2 position of the piperidine ring. The selective introduction of this moiety can be achieved through several established synthetic methods.

One common route involves the synthesis of a precursor molecule, such as 2-(2-methoxyphenyl)pyridine, followed by the reduction of the pyridine ring. The reduction can be accomplished via catalytic hydrogenation, which typically yields the cis-isomer of the disubstituted piperidine.

Alternatively, the 2-methoxyphenyl group can be introduced via nucleophilic addition to an imine or iminium ion precursor. For example, the synthesis of 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine (2-methoxydiphenidine) has been achieved through the reaction of 1-(2-phenylacetyl)piperidine with 2-methoxyphenylmagnesium bromide (a Grignard reagent), followed by reduction of the resulting enamine. nih.gov A similar strategy could be adapted where a cyclic imine precursor is attacked by the 2-methoxyphenyl Grignard reagent to install the desired substituent at the C2 position.

Transition metal-catalyzed cross-coupling reactions also provide a powerful means to form the necessary C-C bond. A suitably functionalized piperidine derivative (e.g., a 2-halopiperidine) could be coupled with a 2-methoxyphenylboronic acid (Suzuki coupling) or a 2-methoxyphenyl organozinc reagent (Negishi coupling) to install the aryl group.

Advanced Arylation Techniques on Piperidine Scaffolds

The introduction of an aryl substituent at the C2 position of the piperidine ring is a critical step. Modern synthetic chemistry has moved beyond classical methods to more efficient and versatile C-H activation and cross-coupling strategies.

Transition-metal-catalyzed C(sp³)–H arylation has emerged as a powerful tool. This approach allows for the direct coupling of a C-H bond on the piperidine ring with an aryl partner, avoiding the need for pre-functionalization of the heterocycle. For instance, palladium catalysts, often in combination with specialized phosphine ligands, can facilitate the arylation of N-protected piperidines. researchgate.net A notable strategy involves the use of a directing group attached to the piperidine nitrogen, which positions the metal catalyst in proximity to the C2-H bond, thereby ensuring regioselectivity. rsc.org Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes also provide a pathway to 2-substituted piperidines. nih.gov

Photocatalysis offers another advanced route, where visible light mediates the generation of an α-amino radical from the piperidine. This radical can then be intercepted by an electron-deficient heteroaryl ring in a cross-dehydrogenative coupling (CDC) reaction, forming the desired C-C bond under mild conditions. rsc.org

| Methodology | Catalyst/Reagent | Key Features | Typical Aryl Source | Reference |

|---|---|---|---|---|

| Directed C-H Arylation | Palladium (Pd) or Rhodium (Rh) complexes | High regioselectivity at C2 via a directing group on nitrogen. | Aryl halides, Arylboronic acids | researchgate.netrsc.org |

| Rhodium-Catalyzed C-H Insertion | Rh2(OAc)4, Rh2(esp)2 | Site-selectivity can be controlled by the catalyst and amine protecting group. | Diazo compounds (Carbene precursors) | nih.gov |

| Photocatalytic CDC | Photocatalyst (e.g., Eosin Y) + Blue Light | Mild, radical-based reaction conditions. | Electron-deficient (hetero)arenes | rsc.org |

| Nickel-Catalyzed Cross-Coupling | Nickel (Ni) complexes + Electrocatalysis | Avoids expensive precious metal catalysts like palladium. | Aryl halides | news-medical.net |

Strategies for Ortho-Methoxy Functionalization and Coupling

To install the 2-methoxyphenyl group specifically, synthetic strategies typically involve coupling the piperidine scaffold with a pre-functionalized aryl component. This ensures the ortho-methoxy group is correctly positioned from the outset.

One of the most common approaches is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. These reactions would involve an N-protected 2-halopiperidine or a piperidine-derived organozinc reagent, which is then coupled with 2-methoxyphenylboronic acid or a 2-methoxyphenyl halide, respectively.

An alternative pathway involves the asymmetric hydrogenation of a 2-(2-methoxyphenyl)pyridinium salt. researchgate.net In this case, the entire aryl-heterocycle framework is constructed first, and the stereochemistry is set during the reduction of the aromatic ring to the piperidine.

A more complex, multi-step strategy could involve the initial arylation of the piperidine with a suitable phenyl group bearing an ortho-directing group. Subsequent directed ortho-metalation (DoM) using a strong base like an organolithium reagent, followed by quenching with an electrophilic oxygen source and subsequent methylation, would install the methoxy (B1213986) group. However, this is generally less efficient than using a pre-functionalized coupling partner.

Precision Introduction of the Isobutyl Substituent

N-Alkylation Strategies for Piperidine Nitrogen

The final installation of the isobutyl group onto the piperidine nitrogen is typically achieved through N-alkylation. This reaction involves the nucleophilic attack of the secondary amine of the 2-(2-methoxyphenyl)piperidine (B2585660) precursor on an isobutyl electrophile. acsgcipr.org

The most common method is an SN2 reaction using an isobutyl halide, such as isobutyl bromide or isobutyl iodide, in the presence of a base. researchgate.net The choice of base and solvent is crucial to ensure high yields and prevent side reactions. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) for less reactive systems. Solvents are typically polar aprotic, such as dimethylformamide (DMF) or acetonitrile (MeCN). researchgate.net To avoid the formation of a quaternary ammonium salt through over-alkylation, the alkylating agent can be added slowly to a solution where the piperidine is in excess. researchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Key Considerations | Reference |

|---|---|---|---|---|---|

| Isobutyl bromide | K₂CO₃ | DMF | Room Temp. to 70°C | Standard, reliable conditions. | researchgate.net |

| Isobutyl iodide | NaH | DMF or THF | 0°C to Room Temp. | Used for less reactive amines; requires anhydrous conditions. | researchgate.net |

| Isobutyl bromide | N,N-diisopropylethylamine (DIPEA) | MeCN | Room Temp. to Reflux | Hünig's base acts as a non-nucleophilic proton scavenger. | researchgate.net |

| Isobutanol | "Borrowing Hydrogen" or "Hydrogen Auto-transfer" Catalysis (e.g., Ru or Ir complexes) | Elevated | Greener alternative using an alcohol directly, produces water as the only byproduct. | researchgate.net |

Stereocontrolled Incorporation of Alkyl Groups at Piperidine C2

Achieving stereocontrol at the C2 position is paramount for synthesizing enantiomerically pure piperidine derivatives. researchgate.net This is typically addressed during the formation of the C2-aryl bond rather than by direct alkylation at a pre-existing C2 center.

Asymmetric hydrogenation of appropriately substituted pyridines or pyridinium salts is a premier strategy for accessing enantioenriched 2-substituted piperidines. nih.govdntb.gov.ua Using a chiral catalyst, typically based on iridium or rhodium, the reduction of the C=N and C=C bonds of the pyridine ring proceeds with high facial selectivity, establishing the C2 stereocenter with excellent enantiomeric excess (ee). researchgate.netnih.gov

Another powerful technique is the asymmetric lithiation-trapping of N-Boc protected piperidines. whiterose.ac.uk In the presence of a chiral ligand, such as (-)-sparteine or a synthetic equivalent, deprotonation with an organolithium base occurs enantioselectively at one of the C2 protons. The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile to form the C2-substituted product. For the synthesis of a 2-arylpiperidine, this would involve a subsequent transmetalation and cross-coupling step. whiterose.ac.uk

Diastereoselective and Enantioselective Synthesis of Complex Piperidine Derivatives

The synthesis of a molecule like this compound, which has a single stereocenter at C2, is primarily a challenge of enantioselective synthesis. Should additional substituents be present on the ring, diastereoselectivity would also become a critical consideration.

Methodologies like the aza-Prins cyclization can be used to construct substituted piperidines with high diastereoselectivity. diva-portal.org This reaction involves the cyclization of an iminium ion onto an alkene, where the stereochemical outcome is dictated by a concerted mechanism, often leading to a cis relationship between substituents. diva-portal.org

Design and Application of Chiral Catalysts and Ligands for Stereocontrol

The success of enantioselective methodologies hinges on the design and application of effective chiral catalysts and ligands. nih.gov The creation of new ligands capable of inducing high stereocontrol in metal-catalyzed reactions is a cornerstone of modern organic synthesis. nih.govnih.gov

For asymmetric hydrogenation, iridium catalysts paired with chiral P,N-ligands have proven highly effective. An example is MeO-BoQPhos, which has been used for the enantioselective hydrogenation of 2-alkylpyridines, achieving high levels of enantioselectivity. nih.gov The electronic and steric properties of the ligand are finely tuned to create a chiral pocket around the metal center, which differentiates between the two prochiral faces of the substrate during the catalytic cycle. nih.gov

The concept of "privileged chiral catalysts" describes a select few ligand scaffolds that are effective across a wide range of reactions and substrates. wiley.comresearchgate.net These include C₂-symmetric ligands like BINAP and DuPhos (chiral phosphines) and non-symmetrical P,N-ligands like PHOX (phosphine-oxazolines). nih.govwiley.com The modular nature of many of these ligands allows for systematic tuning of their structure to optimize reactivity and selectivity for a specific transformation. nih.gov

| Ligand Class | Example Ligand | Core Structure | Typical Metal | Application | Reference |

|---|---|---|---|---|---|

| Chiral Diphosphines | BINAP | Axially chiral biaryl phosphine | Ru, Rh | Asymmetric Hydrogenation | wiley.com |

| Phosphine-Oxazolines | PHOX | P,N-ligand with planar and central chirality | Pd, Ir | Asymmetric Allylic Alkylation, Hydrogenation | nih.govwiley.com |

| Salen Ligands | Jacobsen's Catalyst | N,N,O,O-tetradentate Schiff base | Mn, Cr, Co | Asymmetric Epoxidation, Hydrolytic Kinetic Resolution | wiley.com |

| Josiphos Ligands | Josiphos | Ferrocene-based diphosphine | Rh, Ru, Ir | Asymmetric Hydrogenation | wiley.com |

| BoQPhos Ligands | MeO-BoQPhos | P,N-ligand with a quinoline moiety | Ir | Asymmetric Hydrogenation of Heteroarenes | nih.gov |

Chemical Reactivity and Advanced Transformations of 1 Isobutyl 2 2 Methoxyphenyl Piperidine Derivatives

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom dictates its reactivity, primarily as a nucleophile and a base. This reactivity can be harnessed for various synthetic modifications.

N-Alkylation and N-Acylation Reactions

The tertiary nature of the piperidine nitrogen in 1-isobutyl-2-(2-methoxyphenyl)piperidine precludes direct N-alkylation or N-acylation. However, N-dealkylation of the isobutyl group can provide a secondary amine, which is then amenable to these reactions. One common method for N-dealkylation involves the use of reagents like vinyl chloroformate, which proceeds through a vinyloxycarbonyl amide intermediate that is subsequently cleaved to yield the secondary amine google.com. This process allows for the introduction of a wide variety of new N-substituents.

Once the secondary amine is obtained, it can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce diverse functionalities. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

A significant challenge in the chemistry of tertiary amines is the selective removal of one N-alkyl group in the presence of others. The ease of cleavage of an N-alkyl group generally follows the order: benzylic, allylic > tertiary alkyl > methyl > primary/secondary alkyl google.com. Therefore, selective removal of the isobutyl group in the presence of other N-substituents would depend on the nature of those groups.

Formation and Reactivity of N-Heteroatom Derivatives

Oxidation of the tertiary nitrogen atom leads to the formation of an N-oxide. This transformation is a common metabolic process for many tertiary amine-containing drugs and can also be achieved synthetically using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) google.comgoogle.com. The resulting N-oxides can exhibit different pharmacological properties and may serve as prodrugs, being reduced back to the parent amine in vivo google.comgoogle.com. In some cases, N-oxides can undergo rearrangements, such as the Meisenheimer rearrangement, depending on the nature of the substituents researchgate.net. The biological N-oxidation of piperidine itself has been shown to yield N-hydroxypiperidine and 2,3,4,5-tetrahydropyridine-1-oxide in vitro nih.gov.

| Transformation | Reagent/Conditions | Product Type | Potential Utility |

| N-Deisobutylation | Vinyl Chloroformate, then acid | Secondary Piperidine | Access to further N-functionalization |

| N-Alkylation (of secondary amine) | Alkyl Halide, Base | N-Alkyl Piperidine | Introduction of diverse N-substituents |

| N-Acylation (of secondary amine) | Acyl Chloride/Anhydride, Base | N-Acyl Piperidine | Synthesis of amides |

| N-Oxidation | H₂O₂, m-CPBA | Piperidine N-oxide | Prodrug design, altered bioactivity |

Functionalization of the Piperidine Ring Carbons

The C-H bonds of the piperidine ring, while generally unreactive, can be functionalized through various modern synthetic strategies.

Directed C-H Functionalization Strategies

The development of directed C-H functionalization has provided powerful tools for the selective modification of otherwise inert C-H bonds. In the context of this compound, the nitrogen atom can act as an internal directing group, facilitating the functionalization of adjacent C-H bonds. Palladium-catalyzed C-H activation has been successfully employed for the C-2 arylation of piperidines using directing groups attached to the nitrogen semanticscholar.orgresearchgate.net. While the target molecule is already substituted at C-2, this methodology could be applied to derivatives or used to functionalize other positions if a suitable directing group strategy is employed. For instance, a removable directing group could be installed on the nitrogen to direct functionalization to the C-6 position.

Recent advances have also demonstrated the palladium-catalyzed transannular C-H functionalization of alicyclic amines, which could potentially lead to the formation of bicyclic structures nih.gov. Furthermore, the regioselective C-H arylation of piperidine derivatives at the C-4 position has been achieved using a C-3 linked directing group, showcasing the versatility of this approach for functionalizing remote positions acs.org. The specific steric and electronic environment of this compound would influence the regioselectivity of such reactions.

| Strategy | Catalyst/Directing Group | Position Functionalized | Example Transformation |

| Directed C-2 Arylation | Pd(OAc)₂, Pyridyl directing group | C-2 | Introduction of an aryl group |

| Transannular C-H Functionalization | Palladium catalyst | C-4 or C-5 | Formation of bicyclic structures |

| Remote C-4 Arylation | Pd catalyst, C-3 directing group | C-4 | Introduction of an aryl group at a remote position |

Ring Modification Reactions (Expansion, Contraction)

The piperidine ring can undergo ring expansion reactions to form seven-membered azepane derivatives. These transformations often proceed through the formation of an intermediate aziridinium ion, which is then opened by a nucleophile to yield the ring-expanded product nih.govrsc.org. For example, a 2-(halomethyl)piperidine derivative can be treated with a nucleophile to induce ring expansion. While this would require prior functionalization of the isobutyl group or the piperidine ring of the title compound, it represents a powerful strategy for accessing larger ring systems. The regioselectivity of the ring opening is influenced by the substituents on the piperidine ring and the nitrogen atom nih.gov.

Transformations of the 2-Methoxyphenyl Substituent

The 2-methoxyphenyl group offers additional sites for chemical modification, namely the aromatic ring and the methoxy (B1213986) group.

The methoxy group can be cleaved to reveal a phenol. This demethylation is a common transformation in medicinal chemistry and can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr) nih.govwikipedia.org. The resulting phenol can then be used for further functionalization, such as etherification or esterification, to generate a library of derivatives with potentially different biological activities. The regioselective demethylation of polymethoxy-substituted aromatic compounds is also a well-established process, often utilizing Lewis acids like aluminum chloride google.com.

The aromatic ring of the 2-methoxyphenyl substituent is susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing methoxy and piperidinylalkyl groups. The methoxy group is an activating, ortho-, para-directing group, while the alkylpiperidine substituent is generally a deactivating, ortho-, para-directing group. The interplay of these electronic effects will determine the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

| Transformation | Reagent/Conditions | Product | Potential Application |

| O-Demethylation | BBr₃, HBr | 2-(2-Hydroxyphenyl)piperidine derivative | Access to phenolic derivatives for further functionalization |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) | Substituted 2-methoxyphenyl derivative | Introduction of functional groups on the aromatic ring |

Chemical Modifications of the Methoxy Group

The methoxy group on the phenyl ring is a robust ether linkage. However, under specific conditions, it can be cleaved to yield the corresponding phenol. This transformation, known as demethylation, is a common reaction for aryl methyl ethers. wikipedia.orgresearchgate.netchempedia.info

O-Demethylation: The cleavage of the methyl group from the aromatic oxygen can be achieved using strong protic acids, Lewis acids, or potent nucleophiles.

With Strong Acids: Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. wikipedia.org

With Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers under milder conditions than strong acids. researchgate.net It coordinates to the ether oxygen, activating the methyl group for cleavage.

With Nucleophiles: Strong nucleophiles, particularly thiolates like sodium thiomethoxide (NaSMe) in a polar aprotic solvent, can also effect demethylation through an SNAr-type mechanism or direct SN2 attack on the methyl carbon. youtube.com

The resulting phenol, 2-(1-isobutylpiperidin-2-yl)phenol, offers a new site for further functionalization, such as esterification or etherification, to produce a diverse range of new derivatives.

| Reaction | Reagent(s) | Typical Conditions | Product |

| O-Demethylation | HBr or HI | Acetic acid, reflux | 2-(1-Isobutylpiperidin-2-yl)phenol |

| O-Demethylation | BBr₃ | Dichloromethane (CH₂Cl₂), -78 °C to rt | 2-(1-Isobutylpiperidin-2-yl)phenol |

| O-Demethylation | Sodium thiolate (e.g., NaSEt) | DMF, reflux | 2-(1-Isobutylpiperidin-2-yl)phenol |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by two substituents: the methoxy group and the 2-piperidyl group.

Directing Effects: The methoxy group is a powerful activating and ortho, para-directing group due to the resonance donation of its lone pair electrons into the aromatic ring. wikipedia.orgmasterorganicchemistry.compearson.com The 2-piperidyl group, being an alkyl substituent, is a weak activating group and also directs ortho and para.

Given the substitution pattern, the positions on the phenyl ring are not equivalent. The C3, C4, C5, and C6 positions are available for substitution. The combined directing effects of the methoxy group (at C2) and the piperidyl group (at C1) would strongly favor substitution at the positions ortho and para to the highly activating methoxy group. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions. Steric hindrance from the bulky piperidine ring might influence the regioselectivity, potentially favoring substitution at the less hindered C5 position.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃, or Cl₂ with FeCl₃, to introduce a halogen atom.

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) or anhydride ((RCO)₂O) with a Lewis acid like AlCl₃ to introduce an acyl (-COR) group. This reaction is often highly regioselective for the para position due to the steric bulk of the acylium ion intermediate.

| Reaction | Reagent(s) | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-Isobutyl-2-(5-nitro-2-methoxyphenyl)piperidine |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-Isobutyl-2-(5-bromo-2-methoxyphenyl)piperidine |

| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-Isobutyl-2-(5-acetyl-2-methoxyphenyl)piperidine |

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of substituted aromatic rings. wikipedia.org The methoxy group is a well-established directed metalation group (DMG). wikipedia.orguoc.grharvard.edunih.gov It can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi), directing the deprotonation of the nearest ortho proton.

In the case of this compound, the methoxy group at C2 can direct lithiation specifically to the C3 position. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce a substituent exclusively at the C3 position, a position that may be difficult to functionalize selectively using classical electrophilic aromatic substitution.

The general process involves:

Treatment with an organolithium base (e.g., n-BuLi, sec-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperature.

Quenching the resulting aryllithium species with an electrophile.

This methodology allows for the introduction of a diverse array of functional groups.

| Electrophile | Reagent | Functional Group Introduced | Product |

| Carbon dioxide | CO₂(s) | Carboxylic acid (-COOH) | 3-(1-Isobutylpiperidin-2-yl)-2-methoxybenzoic acid |

| Aldehyde/Ketone | R₂C=O | Hydroxyalkyl (-CR₂OH) | 1-Isobutyl-2-(3-(hydroxymethyl)-2-methoxyphenyl)piperidine (using formaldehyde) |

| Alkyl halide | RX | Alkyl (-R) | 1-Isobutyl-2-(3-alkyl-2-methoxyphenyl)piperidine |

| Iodine | I₂ | Iodo (-I) | 1-Isobutyl-2-(3-iodo-2-methoxyphenyl)piperidine |

Chemical Transformations of the Isobutyl Group

The isobutyl group attached to the piperidine nitrogen is an alkyl chain and is generally less reactive than the aromatic ring. Its transformations typically require more forcing conditions, often involving radical pathways.

Free-Radical Halogenation: Under UV light or with a radical initiator, alkanes undergo free-radical halogenation. wikipedia.org In the isobutyl group, there are primary hydrogens and a single tertiary hydrogen at the methine (CH) position. Radical abstraction of a hydrogen atom is most favorable at the most substituted carbon due to the greater stability of the resulting tertiary radical. wordpress.comyoutube.com

Therefore, bromination with N-bromosuccinimide (NBS) and a radical initiator would be expected to occur selectively at the tertiary carbon of the isobutyl group. Chlorination is typically less selective. youtube.com The resulting halide provides a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position.

| Reaction | Reagent(s) | Typical Conditions | Predicted Major Product |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | 1-(2-Bromo-2-methylpropyl)-2-(2-methoxyphenyl)piperidine |

| Radical Chlorination | Cl₂, UV light | Inert solvent | Mixture of chlorinated isomers |

In Depth Mechanistic Investigations in the Chemistry of 1 Isobutyl 2 2 Methoxyphenyl Piperidine and Analogues

Elucidation of Reaction Pathways in Piperidine (B6355638) Synthesis

The construction of the 2-arylpiperidine framework can be achieved through various synthetic strategies, including the hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization, and multi-component reactions. nih.gov Mechanistic elucidation of these pathways is crucial for optimizing reaction conditions and controlling product outcomes.

Transition metal-catalyzed reactions are central to modern piperidine synthesis, and understanding their catalytic cycles is key. A prominent strategy involves the direct C-H amination, where a transition metal catalyst facilitates the formation of a C-N bond. For instance, iridium(III)-catalyzed hydrogen-borrowing cascades provide a pathway for stereoselective piperidine synthesis. nih.gov This process involves the catalyst transiently oxidizing an amino alcohol to an amino aldehyde, which can then undergo condensation and subsequent reduction. The catalytic cycle includes sequential steps of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer mediated by the metal catalyst. nih.gov

In rhodium(III)-catalyzed C-H activation pathways, the reaction is often initiated by the coordination of a directing group on the substrate to the metal center. nih.gov This is followed by a concerted metalation-deprotonation step to form a five- or six-membered metallacyclic intermediate. nih.govresearchgate.net Subsequent insertion of an unsaturated coupling partner, such as an alkyne or alkene, into the Rh-C bond leads to an expanded metallacycle. Reductive elimination then furnishes the final product and regenerates the active Rh(III) catalyst. researchgate.net

Copper-catalyzed intramolecular C-H amination of N-fluorinated precursors offers another pathway. Mechanistic studies, combining experimental and DFT investigations, have proposed a Cu(I)/Cu(II) catalytic cycle. acs.org These studies have demonstrated that certain potential intermediates, such as fluorinated species, may not lie on the main reaction pathway, highlighting the complexity of these cycles and the importance of detailed investigation. acs.org

Transition metals such as palladium, rhodium, and iridium are pivotal in orchestrating the C-N and C-C bond formations required for piperidine synthesis. nih.govrsc.org Their efficacy stems from their ability to cycle through multiple oxidation states and mediate fundamental organometallic steps like oxidative addition, migratory insertion, and reductive elimination. wildlife-biodiversity.com

Palladium: Palladium catalysts are widely used for C-N cross-coupling reactions, which are instrumental in synthesizing N-aryl piperidines. nih.gov The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (a piperidine precursor) and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wildlife-biodiversity.com Palladium is also employed in cyclization reactions, such as in cascade reactions involving alkenyl aminocarbonylation and intramolecular aryl amidation. nih.gov

Rhodium: Rhodium catalysts are particularly effective in C-H activation/functionalization reactions. nih.gov In the synthesis of highly substituted piperidines, a Rh(I) catalyst can mediate a cascade involving β-C–H bond activation of an α,β-unsaturated imine, coupling with an alkyne, electrocyclization, and finally, a reduction step. nih.gov The heteroatom of the substrate acts as a directing group, coordinating to the rhodium center and facilitating the selective activation of a proximal C-H bond to form a metallacyclic intermediate, which is key to subsequent C-C bond formation. nih.gov

The table below summarizes the roles of different transition metal catalysts in key bond-forming reactions relevant to piperidine synthesis.

| Catalyst System | Bond Formed | Key Mechanistic Steps | Application in Piperidine Synthesis |

| Palladium(0)/Ligand | C-N | Oxidative Addition, Reductive Elimination | N-Arylation of piperidine precursors |

| Rhodium(I)/Ligand | C-C, C-N | Chelation-assisted C-H Activation, Migratory Insertion, Electrocyclization | Cascade synthesis of polysubstituted piperidines |

| Iridium(III)/Ligand | C-N | Hydrogen Borrowing (Oxidation/Amination/Reduction) | Stereoselective synthesis from amino alcohols |

| Copper(I)/Ligand | C-N | Single-Electron Transfer, Radical Cyclization | Intramolecular C-H amination |

Determination of Stereochemical Outcomes and Origins of Selectivity

Controlling the stereochemistry at the C2 and other positions of the piperidine ring is a primary challenge in synthesis. The origins of selectivity are often traced to the steric and electronic properties of the substrate, catalyst, and ligands.

Diastereoselectivity is often established during the key cyclization or a subsequent reduction step. In a one-pot cascade reaction for synthesizing tetrahydropyridines, a rhodium(I)-catalyzed C–H activation is followed by electrocyclization and then a highly diastereoselective reduction. nih.gov The stereochemical outcome is determined during the protonation of an enamine double bond and the subsequent reduction of the resulting iminium intermediate. This process can yield diastereomeric purities greater than 95%. nih.gov

Another approach is the diastereoselective reductive cyclization of amino acetals, where the initial stereochemistry is set during a nitro-Mannich reaction and is preserved during the final cyclization. nih.gov Similarly, iron-catalyzed thermodynamic equilibration can be used to convert mixtures of 2-alkenyl-6-substituted piperidines into predominantly the more stable cis-isomer. organic-chemistry.org

The table below presents data on diastereoselectivity from a representative cascade reaction leading to substituted tetrahydropyridines, precursors to piperidines. nih.gov

| Entry | Imine Substituent (R¹) | Alkyne Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyl | Phenyl | 6a | 85 | >95:5 |

| 2 | 4-MeO-C₆H₄ | Phenyl | 6b | 80 | >95:5 |

| 3 | 4-F-C₆H₄ | Phenyl | 6c | 83 | >95:5 |

| 4 | Phenyl | Methyl | 6d | 95 | >95:5 |

Data adapted from a study on Rh-catalyzed cascade reactions. nih.gov

Achieving high enantioselectivity in the synthesis of 2-arylpiperidine analogues often relies on asymmetric catalysis. A prominent method is the asymmetric hydrogenation of N-activated pyridinium salts using chiral transition metal catalysts, typically based on iridium or rhodium. usc.edu For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine precursor provides 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. usc.eduorganic-chemistry.org

The choice of the chiral ligand is paramount in determining the degree of enantioselectivity. Chiral bicyclic lactams, derived from the cyclodehydration of aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol, can serve as precursors for the enantiodivergent synthesis of both (R)- and (S)-2-phenylpiperidine. nih.gov

The following table showcases the effectiveness of a Rh-catalyzed asymmetric reaction in producing enantioenriched tetrahydropyridine intermediates. usc.edu

| Entry | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenylboronic acid | 91 | 98 |

| 2 | 4-Methylphenylboronic acid | 90 | 98 |

| 3 | 4-Methoxyphenylboronic acid | 84 | 98 |

| 4 | 2-Naphthylboronic acid | 95 | 97 |

Data adapted from a study on Rh-catalyzed asymmetric synthesis. usc.edu

Mechanistic Insights into Functional Group Interconversions

Following the construction of the core piperidine ring, functional group interconversions are often necessary to arrive at the final target molecule, such as 1-isobutyl-2-(2-methoxyphenyl)piperidine. These transformations can include N-alkylation or N-arylation, modification of substituents on the aryl ring, or removal of protecting groups used during the synthesis.

For instance, a piperidine synthesized with a temporary N-benzyl group can undergo debenzylation. A common method for this is treatment with α-chloroethyl chloroformate followed by methanolysis. The resulting secondary amine is then available for further functionalization, such as reductive amination with isobutyraldehyde to install the N-isobutyl group.

In other cases, a directing group used to control regioselectivity in C-H activation must be removed. For example, a pyridyl directing group can be cleaved via a two-step hydrogenation and nucleophilic displacement protocol. Such transformations are crucial for the strategic synthesis of complex piperidine derivatives and require careful consideration of reaction conditions to avoid compromising the stereochemistry established in earlier steps.

Studies on Hydrogen Atom Transfer Mechanisms in Radical Reactions

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, enabling the functionalization of otherwise inert C–H bonds. In the context of N-alkyl piperidines, such as this compound and its analogues, HAT reactions are pivotal for generating carbon-centered radicals that can subsequently undergo a variety of synthetic transformations. These reactions typically proceed via an intramolecular pathway, often initiated by a nitrogen-centered radical, in a process famously exemplified by the Hofmann–Löffler–Freytag (HLF) reaction. youtube.comrsc.org

The mechanism involves the generation of an aminyl radical cation, which then abstracts a hydrogen atom from a carbon center within the same molecule. The regiochemical outcome of this intramolecular HAT is largely governed by the stability of the transition state, with processes that proceed through a six-membered ring transition state being kinetically and thermodynamically favored. nih.gov This preference is known as the 1,5-HAT rule, where the radical center abstracts a hydrogen from the fifth atom (typically carbon) down the chain. nih.govsemanticscholar.org

For a molecule like this compound, several C–H bonds are potential sites for hydrogen abstraction. The regioselectivity of the HAT process is dictated by a combination of factors, including:

Transition State Stability: 1,5-HAT processes are highly favored due to the low strain of the six-membered cyclic transition state. utexas.edu In the case of an N-isobutyl group, this would correspond to abstraction from the tertiary C-H on the isobutyl chain.

Bond Dissociation Energy (BDE): C–H bonds that lead to the formation of more stable carbon-centered radicals are preferentially cleaved. Tertiary C–H bonds have lower BDEs than secondary or primary ones, and C-H bonds alpha to a heteroatom (like nitrogen) are also weakened.

Stereoelectronic Effects: The ideal geometry for HAT involves a linear arrangement of the attacking radical, the hydrogen atom, and the carbon atom, influencing which C-H bonds are accessible. utexas.edu

Regioselectivity and Energetics

The competition between different potential HAT pathways is a key mechanistic question. The C–H bonds available in a substituted N-alkyl piperidine can be classified as:

Endo-cyclic: Bonds on the piperidine ring itself, particularly the α-C–H bonds adjacent to the nitrogen.

Exo-cyclic: Bonds on the N-alkyl substituent (e.g., the isobutyl group).

While the α-C–H bonds are activated, direct functionalization at this position often proceeds through polar, two-electron pathways involving iminium ions rather than radical HAT. acs.org In classic radical-generating reactions like the HLF, the focus shifts to remote C-H bonds on the N-alkyl chain. For the N-isobutyl group, a 1,5-HAT would lead to a stable tertiary radical. This pathway is generally favored over a 1,6-HAT involving the piperidine ring's C-3 position or other, more distant C-H bonds, due to the entropic and enthalpic advantages of the six-membered transition state. nih.govutexas.edu

The relative weakness of certain C-H bonds makes them more susceptible to abstraction. The following table provides representative BDE values for C-H bonds analogous to those in the target compound's class, illustrating the thermodynamic driving forces behind HAT regioselectivity.

Table 1: Representative C-H Bond Dissociation Energies (BDEs). The data illustrates that C-H bonds alpha to a nitrogen atom and tertiary C-H bonds are significantly weaker, making them preferential sites for hydrogen atom abstraction in radical reactions.

Mechanistic Probes: Kinetic Isotope Effect

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. By replacing a hydrogen atom at a specific position with its heavier isotope, deuterium (B1214612), one can determine if the cleavage of that C-H bond is involved in the rate-determining step of the reaction. youtube.com A significant primary KIE value (typically kH/kD > 2) indicates that the C-H bond is broken in the slowest step, providing strong evidence for a HAT mechanism at that site. researchgate.net

While specific KIE studies on this compound are not available, data from analogous intramolecular C-H amination reactions that form piperidines demonstrate the utility of this approach. These studies confirm that C-H abstraction is indeed the rate-limiting event.

Table 2: Kinetic Isotope Effect (KIE) in Related Radical C-H Amination Reactions. The significant primary KIE values observed in direct competition experiments for piperidine formation strongly support a mechanism where the C-H bond cleavage via hydrogen atom transfer is the rate-determining step.

Advanced Analytical Techniques for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals, as well as the elucidation of through-bond and through-space correlations, which are critical for defining the molecule's constitution and stereochemistry.

High-Field ¹H and ¹³C NMR for Structural Assignment

High-field ¹H and ¹³C NMR spectra provide the fundamental framework for the structural analysis of 1-Isobutyl-2-(2-methoxyphenyl)piperidine. The ¹H NMR spectrum offers information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms present in the molecule.

The expected ¹H NMR signals for this compound would display characteristic chemical shifts and coupling patterns for the isobutyl, piperidine (B6355638), and methoxyphenyl moieties. The aromatic protons of the 2-methoxyphenyl group are expected to appear in the downfield region, typically between δ 6.8 and 7.3 ppm. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The protons of the piperidine ring and the isobutyl group would resonate in the more upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom. The aromatic carbons would be observed in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at a characteristic downfield shift. The carbons of the piperidine ring and the isobutyl group would resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (4H) | 6.80 - 7.30 | m | - |

| Methoxy (3H) | 3.85 | s | - |

| Piperidine-H2 (1H) | 3.10 - 3.20 | m | - |

| Piperidine-H6 (2H) | 2.80 - 2.95 | m | - |

| Isobutyl-CH₂ (2H) | 2.30 - 2.50 | m | - |

| Piperidine-H3, H4, H5 (6H) | 1.40 - 1.80 | m | - |

| Isobutyl-CH (1H) | 1.85 - 2.00 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (ipso, OMe) | 157.0 |

| Aromatic C (ipso, piperidine) | 130.0 |

| Aromatic CH (4C) | 110.0 - 128.0 |

| Piperidine-C2 | 65.0 |

| Methoxy-C | 55.5 |

| Isobutyl-CH₂ | 58.0 |

| Piperidine-C6 | 54.0 |

| Piperidine-C3, C4, C5 | 20.0 - 30.0 |

| Isobutyl-CH | 28.0 |

Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra and for determining the connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the isobutyl and piperidine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between the isobutyl group, the piperidine ring, and the 2-methoxyphenyl substituent.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule, particularly the orientation of the substituents on the piperidine ring. For instance, NOESY or ROESY can help establish the spatial relationship between the proton at C2 of the piperidine ring and the protons of the isobutyl and 2-methoxyphenyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₆H₂₅NO), HRMS would be expected to yield a molecular ion peak with a mass that is very close to the calculated exact mass.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (m/z) | Elemental Composition |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure.

The fragmentation of N-alkylated 2-arylpiperidines is often characterized by cleavages within the piperidine ring and the loss of the N-alkyl substituent. For this compound, characteristic fragmentation pathways would likely involve the loss of the isobutyl group, cleavage of the piperidine ring, and fragmentation of the methoxyphenyl moiety.

Table 4: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 260.2 | 202.1 | C₄H₁₀ | Loss of the isobutyl group |

| 260.2 | 134.1 | C₈H₁₀O | Cleavage yielding the methoxyphenylmethylium ion |

| 260.2 | 121.1 | C₉H₁₃N | Cleavage yielding the methoxybenzene radical cation |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For this compound, a successful single crystal X-ray diffraction analysis would provide:

Unambiguous confirmation of the connectivity of the atoms.

Precise bond lengths and angles for all atoms in the molecule.

The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry at the C2 position of the piperidine ring.

Information about the intermolecular interactions and crystal packing in the solid state.

Table 5: Illustrative Crystallographic Data for a Piperidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| β (°) | 98.76(5) |

| Volume (ų) | 1523.4(9) |

| Z | 4 |

Note: The data in this table is illustrative for a generic piperidine derivative and does not represent experimentally determined values for this compound.

Determination of Absolute Configuration

One of the most definitive methods is single-crystal X-ray crystallography . This technique provides a detailed three-dimensional map of the electron density of a molecule in its crystalline state, allowing for the unambiguous assignment of the spatial arrangement of atoms. For chiral molecules, the use of anomalous dispersion effects can lead to the determination of the absolute stereochemistry.

In the absence of suitable crystals, chiroptical spectroscopy , such as circular dichroism (CD) and optical rotatory dispersion (ORD), can be employed. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectra, when compared with theoretically calculated spectra for known configurations, can provide strong evidence for the absolute configuration.

Furthermore, the asymmetric synthesis of the compound from starting materials of known chirality can also establish the absolute configuration of the product. For instance, biocatalytic approaches using transaminases have been successfully applied to the synthesis of enantiopure 2-substituted piperidines, where the known stereoselectivity of the enzyme dictates the configuration of the product amine. acs.org

Conformational Analysis in Crystalline State

The conformation of this compound in its solid, crystalline state significantly influences its physical properties, such as solubility and melting point. Single-crystal X-ray diffraction is the primary technique for elucidating the solid-state conformation.

For piperidine derivatives, the six-membered ring typically adopts a chair conformation to minimize steric strain. nih.govnih.gov However, the presence of bulky substituents, such as the isobutyl and 2-methoxyphenyl groups in this compound, can lead to distortions from an ideal chair geometry. nih.gov The orientation of these substituents (axial or equatorial) is a key aspect of the conformational analysis.

Studies on related 2-substituted piperidines have shown that the conformational preferences can be influenced by various factors, including steric hindrance and electronic effects. nih.govd-nb.info For instance, in N-acylpiperidines, an axial orientation of a 2-substituent can be favored due to pseudoallylic strain. nih.gov In the case of this compound, the interplay between the steric demands of the isobutyl group on the nitrogen and the 2-methoxyphenyl group at the C2 position would dictate the preferred conformation in the crystal lattice. The piperidine ring in similar structures, such as 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one, has been observed to adopt a slightly distorted chair conformation. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating enantiomers and assessing the chemical and chiral purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and related substances. For a compound like this compound, both reversed-phase and normal-phase HPLC can be utilized for purity assessment.

A typical reversed-phase HPLC method for piperidine derivatives might employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier like acetonitrile. nih.govresearcher.liferesearchgate.net Detection is commonly achieved using a UV detector, although compounds lacking a strong chromophore may require alternative detection methods or derivatization. researchgate.netgoogle.com For chiral separations, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds. nih.gov

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) or Chiral Stationary Phase |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., 0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (if chromophore present) or Charged Aerosol Detection (CAD) |

| Column Temperature | 30-40°C |

This table represents typical starting conditions for HPLC method development for piperidine derivatives.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry, often offering advantages over HPLC in terms of speed and reduced environmental impact. nih.govresearchgate.netnews-medical.netchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. chromatographyonline.com

For the enantioselective separation of this compound, SFC coupled with a chiral stationary phase would be the method of choice. Polysaccharide-based CSPs are widely used and have demonstrated broad applicability for chiral separations in SFC. nih.gov The high efficiency and rapid analysis times associated with SFC make it particularly suitable for high-throughput screening and purification of chiral compounds. researchgate.netnews-medical.netchromatographyonline.com

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol) |

| Detection | UV or Mass Spectrometry (MS) |

| Advantages | Fast separations, reduced solvent consumption, "green" technique |

This table outlines typical conditions for chiral SFC separations.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it can be analyzed by GC, potentially after derivatization to increase its volatility and improve its chromatographic properties.

GC coupled with a mass spectrometer (GC-MS) is a powerful tool for the identification and quantification of piperidine alkaloids and related compounds. scholars.directresearchgate.netcmbr-journal.com The mass spectrometer provides structural information based on the fragmentation pattern of the analyte, aiding in its identification. For chiral analysis by GC, a chiral capillary column is required.

The analysis of piperidine in biological matrices has been achieved by GC following derivatization to create a more volatile and detectable compound. researchgate.net A similar approach could be applied to this compound if direct analysis is not feasible.

| Technique | Application |

| GC-FID | Purity assessment of volatile derivatives |

| GC-MS | Structural elucidation and identification based on fragmentation patterns |

| Chiral GC | Enantiomeric separation |

This table summarizes the applications of GC techniques for the analysis of piperidine derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The C-O stretching vibration of the methoxy group on the phenyl ring typically appears as a strong band in the 1000-1300 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the alkyl and aromatic groups would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The piperidine N-H stretching vibration, if present as a secondary amine, would appear in the 3300-3500 cm⁻¹ region, though in this N-substituted piperidine, this band will be absent.

Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide complementary information to the IR spectrum. Aromatic ring vibrations are typically strong in Raman spectra, providing a characteristic fingerprint for the 2-methoxyphenyl substituent.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Signal |

| C-H (Alkyl) | 2850-2960 | Present |

| C-H (Aromatic) | 3000-3100 | Strong |

| C-O (Aromatic Ether) | 1000-1300 (strong) | Present |

| C-N (Piperidine) | 1000-1250 | Present |

| Aromatic Ring | ~1600 and 1450-1500 | Strong |

This table provides a summary of expected vibrational frequencies for the key functional groups in this compound.

Derivatization and Chemical Modification Strategies for Academic Exploration

Synthesis of Stereoisomers and Diastereomers for Configurational Studies

The stereochemistry of the piperidine (B6355638) ring, particularly at the C2 position, is a critical determinant of its biological and chemical properties. The synthesis and separation of specific stereoisomers are therefore essential for detailed configurational studies.

Kinetic resolution is a powerful strategy for separating enantiomers of racemic 2-arylpiperidines. This technique relies on the differential reaction rates of enantiomers with a chiral reagent, allowing for the isolation of one enantiomer in high purity. A prominent method involves asymmetric deprotonation using a chiral base system. acs.orgnih.gov

Research has demonstrated the efficacy of using the chiral base generated from n-butyllithium (n-BuLi) and a chiral ligand, such as (−)-sparteine or its (+)-sparteine surrogate, for the kinetic resolution of N-Boc-2-arylpiperidines. acs.orgrsc.org In this process, one enantiomer is selectively deprotonated at the C2 position and can be subsequently trapped with an electrophile, while the unreacted enantiomer can be recovered with high enantiomeric excess. rsc.org This approach provides access to both enantiomerically enriched starting material and a new, enantioenriched 2,2-disubstituted product. acs.orgnih.govacs.org The choice of the sparteine (B1682161) enantiomer can invert the selectivity of the reaction, allowing for the targeted synthesis of either the (R)- or (S)-configured product. acs.orgnih.gov

Table 1: Example of Kinetic Resolution Conditions for N-Boc-2-arylpiperidines

| Reagents | Electrophile | Outcome | Reference |

|---|---|---|---|

| n-BuLi, (+)-sparteine | MeOCOCl | Selective deprotonation and trapping of one enantiomer. | acs.orgrsc.org |

This interactive table summarizes common reagents used in the kinetic resolution of 2-arylpiperidines.

Another approach involves the fractional crystallization of diastereomeric salts. nih.govgoogle.com This classical resolution method involves reacting the racemic piperidine derivative with a chiral acid to form diastereomeric salts, which can then be separated based on differences in their solubility. nih.gov

Introduction of Spectroscopic Probe Moieties

To study the interactions of 1-Isobutyl-2-(2-methoxyphenyl)piperidine with biological systems or materials, it is often necessary to introduce spectroscopic probes. These moieties, such as fluorophores or chromophores, allow for the detection and quantification of the molecule using techniques like fluorescence spectroscopy or UV-Vis absorption.

A viable strategy involves modifying the 2-methoxyphenyl group. For instance, the methoxy (B1213986) group could be demethylated to a phenol, which can then serve as a handle for attaching a spectroscopic probe via an ether or ester linkage. Alternatively, if a halogenated analogue of the aryl ring is used during synthesis, palladium-catalyzed cross-coupling reactions can be employed to attach a probe-containing moiety. For example, piperidine derivatives have been successfully substituted onto perylenebisimide (PBI) dyes, which are known for their strong fluorescence and photostability, to create near-infrared (NIR) absorbing dyes. researchgate.net The attachment of the piperidine unit can cause significant bathochromic (red) shifts in the absorption and emission spectra. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. jocpr.com These reactions are ideal for the structural diversification of the 2-(2-methoxyphenyl)piperidine (B2585660) scaffold, primarily by modifying the aryl ring. To achieve this, a halogenated precursor (e.g., 2-bromo- or 2-iodoanisole) would be used in the initial synthesis of the piperidine. The resulting halogenated 2-arylpiperidine can then undergo a variety of cross-coupling reactions.

Commonly employed reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., arylboronic acid) to form new C-C bonds, allowing for the synthesis of biaryl structures. jocpr.com

Heck Reaction: Coupling with an alkene to introduce vinyl groups. jocpr.com

Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl substituents. sigmaaldrich.com

Buchwald-Hartwig Amination: Coupling with an amine to form new C-N bonds, introducing diverse amino groups. sigmaaldrich.com

These reactions facilitate the rapid assembly of a library of analogues with varied electronic and steric properties, which is crucial for medicinal chemistry and materials science applications. jocpr.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Aryl-Aryl |

| Heck | Aryl Halide + Alkene | Aryl-Vinyl |

| Sonogashira | Aryl Halide + Terminal Alkyne | Aryl-Alkynyl |

This interactive table outlines key palladium-catalyzed reactions applicable for structural diversification.

Functionalization for Integration into Supramolecular Architectures

Supramolecular chemistry involves the design of complex, organized structures from molecular components linked by non-covalent interactions. Functionalizing this compound allows it to be used as a building block in such architectures.